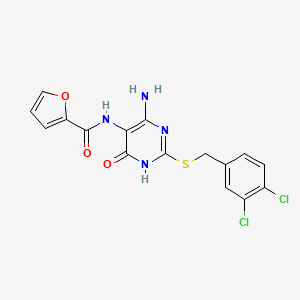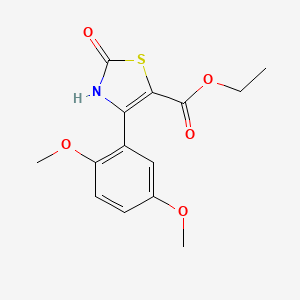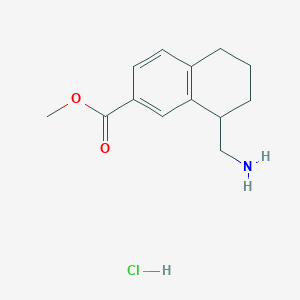
N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H12Cl2N4O3S and its molecular weight is 411.26. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. They can be designed to act against pathogenic bacteria and fungi. The compound could potentially be used to develop new antimicrobial drugs that are effective against drug-resistant strains, which is a growing concern in the medical field .
Antitumor and Cytotoxic Activity
Research has indicated that thiazole compounds can exhibit antitumor and cytotoxic activities. This makes them valuable in the development of new anticancer therapies. Their ability to inhibit cell proliferation and induce apoptosis in cancer cells can be harnessed to treat various types of cancer .
Anti-HIV Activity
Thiazoles have shown promise as anti-HIV agents. They can be used to interfere with the replication cycle of HIV, offering a potential pathway for the development of novel antiretroviral drugs. This is particularly important for creating treatments that are effective against HIV strains that have developed resistance to existing medications .
Neuroprotective Applications
The neuroprotective properties of thiazoles make them candidates for treating neurodegenerative diseases. They can be used to protect neuronal cells from damage, which is crucial in conditions like Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .
Anti-Inflammatory and Analgesic Activities
Thiazole derivatives can also serve as anti-inflammatory and analgesic agents. They can be formulated into medications that reduce inflammation and alleviate pain, which is beneficial for conditions such as arthritis and other chronic pain disorders .
Antischizophrenia Activity
Some thiazole compounds have been found to have antischizophrenia activity. They can be explored for their potential use in psychiatric medicine, particularly for the management and treatment of schizophrenia and other related mental health conditions .
Antihypertensive Activity
Thiazoles can exhibit antihypertensive effects, making them useful in the development of new blood pressure-lowering drugs. They can be part of a treatment regimen for hypertension, which is a major risk factor for cardiovascular diseases .
Antidiabetic Activity
Lastly, thiazole derivatives have been studied for their antidiabetic activity. They can be used to regulate blood sugar levels and improve insulin sensitivity, offering a new approach to managing diabetes and its complications .
Eigenschaften
IUPAC Name |
N-[4-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O3S/c17-9-4-3-8(6-10(9)18)7-26-16-21-13(19)12(15(24)22-16)20-14(23)11-2-1-5-25-11/h1-6H,7H2,(H,20,23)(H3,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFONGYMJBMVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2888668.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2888674.png)


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-ethoxyphenyl)amino)formamide](/img/structure/B2888679.png)


![8-chloro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2888682.png)
![8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2888683.png)
![3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2888684.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2888685.png)
![4-[(Dimethylamino)methyl]benzohydrazide](/img/structure/B2888687.png)
![2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2888688.png)
